2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid
2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid
PD-118057 is a hERG channel enhancer. Human ether-a-go-go-related gene 1 (hERG1) K(+) channels mediate repolarization of cardiac action potentials.
Brand Name:
Vulcanchem
CAS No.:
313674-97-4
VCID:
VC0538758
InChI:
InChI=1S/C21H17Cl2NO2/c22-18-12-9-15(13-19(18)23)6-5-14-7-10-16(11-8-14)24-20-4-2-1-3-17(20)21(25)26/h1-4,7-13,24H,5-6H2,(H,25,26)
SMILES:
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl
Molecular Formula:
C21H17Cl2NO2
Molecular Weight:
386.3 g/mol
2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid
CAS No.: 313674-97-4
Inhibitors
VCID: VC0538758
Molecular Formula: C21H17Cl2NO2
Molecular Weight: 386.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 313674-97-4 |
---|---|
Product Name | 2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid |
Molecular Formula | C21H17Cl2NO2 |
Molecular Weight | 386.3 g/mol |
IUPAC Name | 2-[4-[2-(3,4-dichlorophenyl)ethyl]anilino]benzoic acid |
Standard InChI | InChI=1S/C21H17Cl2NO2/c22-18-12-9-15(13-19(18)23)6-5-14-7-10-16(11-8-14)24-20-4-2-1-3-17(20)21(25)26/h1-4,7-13,24H,5-6H2,(H,25,26) |
Standard InChIKey | ZCQOSCDABPVAFB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl |
Appearance | Solid powder |
Description | PD-118057 is a hERG channel enhancer. Human ether-a-go-go-related gene 1 (hERG1) K(+) channels mediate repolarization of cardiac action potentials. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2-(4-(2-(3,4-dichlorophenyl)ethyl)phenylamino)benzoic acid PD 118057 PD-118057 PD118057 |
Reference | 1: Mao H, Lu X, Karush JM, Huang X, Yang X, Ba Y, Wang Y, Liu N, Zhou J, Lian J. Pharmacologic Approach to Defective Protein Trafficking in the E637K-hERG Mutant with PD-118057 and Thapsigargin. PLoS One. 2013 Jun 19;8(6):e65481. doi: 10.1371/journal.pone.0065481. Print 2013. PubMed PMID: 23840331; PubMed Central PMCID: PMC3686757. 2: Perry M, Sachse FB, Abbruzzese J, Sanguinetti MC. PD-118057 contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance. Proc Natl Acad Sci U S A. 2009 Nov 24;106(47):20075-80. doi: 10.1073/pnas.0906597106. Epub 2009 Nov 5. PubMed PMID: 19892732; PubMed Central PMCID: PMC2785294. 3: Wu W, Sachse FB, Gardner A, Sanguinetti MC. Stoichiometry of altered hERG1 channel gating by small molecule activators. J Gen Physiol. 2014 Apr;143(4):499-512. doi: 10.1085/jgp.201311038. Epub 2014 Mar 17. PubMed PMID: 24638994; PubMed Central PMCID: PMC3971662. 4: Zhou J, Augelli-Szafran CE, Bradley JA, Chen X, Koci BJ, Volberg WA, Sun Z, Cordes JS. Novel potent human ether-a-go-go-related gene (hERG) potassium channel enhancers and their in vitro antiarrhythmic activity. Mol Pharmacol. 2005 Sep;68(3):876-84. Epub 2005 Jun 23. PubMed PMID: 15976038. 5: Patel C, Antzelevitch C. Cellular basis for arrhythmogenesis in an experimental model of the SQT1 form of the short QT syndrome. Heart Rhythm. 2008 Apr;5(4):585-90. doi: 10.1016/j.hrthm.2008.01.022. Epub 2008 Jan 29. PubMed PMID: 18362027; PubMed Central PMCID: PMC2361425. 6: Nof E, Burashnikov A, Antzelevitch C. Cellular basis for atrial fibrillation in an experimental model of short QT1: implications for a pharmacological approach to therapy. Heart Rhythm. 2010;7(2):251-7. doi: 10.1016/j.hrthm.2009.10.017. Epub 2009 Oct 17. PubMed PMID: 20042373; PubMed Central PMCID: PMC2826201. 7: Yeung SY, Greenwood IA. Pharmacological and biophysical isolation of K+ currents encoded by ether-à-go-go-related genes in murine hepatic portal vein smooth muscle cells. Am J Physiol Cell Physiol. 2007 Jan;292(1):C468-76. Epub 2006 Jul 26. PubMed PMID: 16870833. 8: Grunnet M, Abbruzzese J, Sachse FB, Sanguinetti MC. Molecular determinants of human ether-à-go-go-related gene 1 (hERG1) K+ channel activation by NS1643. Mol Pharmacol. 2011 Jan;79(1):1-9. doi: 10.1124/mol.110.067728. Epub 2010 Sep 27. PubMed PMID: 20876384; PubMed Central PMCID: PMC3014275. |
PubChem Compound | 9864959 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume